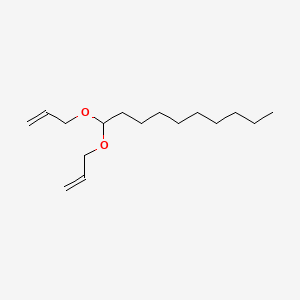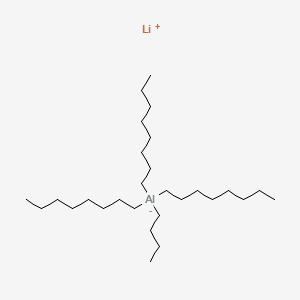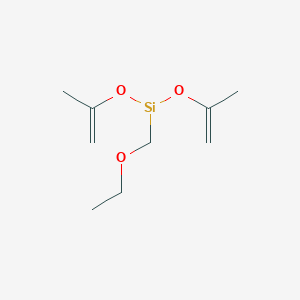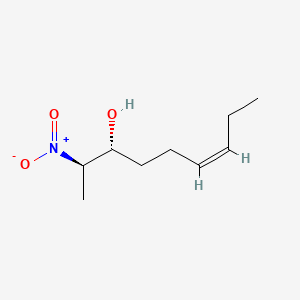
6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nonen-3-ol, 2-nitro-, (R,R-(Z))** is an organic compound characterized by the presence of a nitro group and a nonenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) typically involves the nitration of 6-Nonen-3-ol. This process can be carried out using nitrating agents such as nitric acid or nitrogen dioxide under controlled conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Applications De Recherche Scientifique
Chemistry: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of nitro groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) involves its interaction with various molecular targets through its nitro group. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These interactions can affect cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
6-Nonen-3-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-3-hexanol: Similar nitro group but different carbon chain length and structure.
3-Nitro-1-hexanol: Different position of the nitro group and carbon chain length.
Uniqueness: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is unique due to its specific stereochemistry and the presence of both a nitro group and a nonenol structure
Propriétés
Numéro CAS |
138668-22-1 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(Z,2R,3R)-2-nitronon-6-en-3-ol |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h4-5,8-9,11H,3,6-7H2,1-2H3/b5-4-/t8-,9-/m1/s1 |
Clé InChI |
JCKFWXKYRFJUGM-UVSMVFJQSA-N |
SMILES isomérique |
CC/C=C\CC[C@H]([C@@H](C)[N+](=O)[O-])O |
SMILES canonique |
CCC=CCCC(C(C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



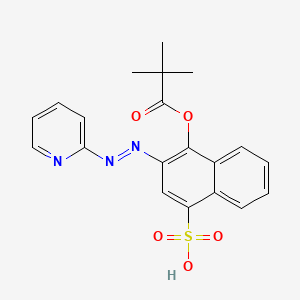
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
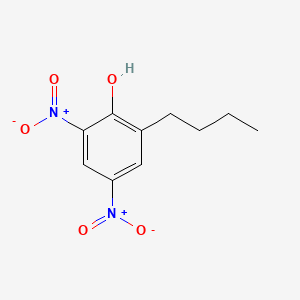
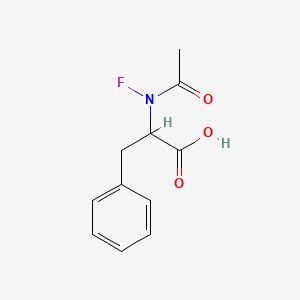
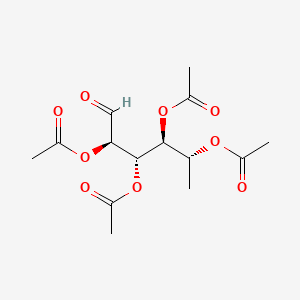
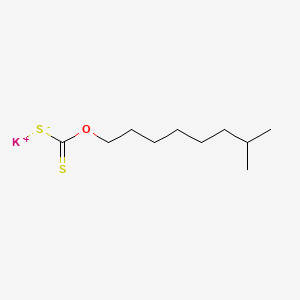
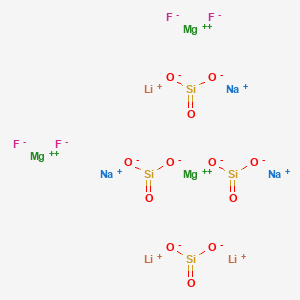
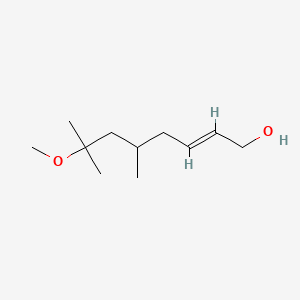
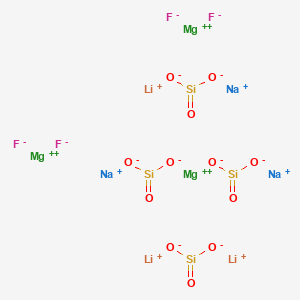
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
